molecular formula C7H7Br2NO B14014734 2,6-Dibromo-3-ethoxypyridine

2,6-Dibromo-3-ethoxypyridine

Cat. No.: B14014734
M. Wt: 280.94 g/mol
InChI Key: NHIOTXJJYPCUSI-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-ethoxypyridine is an organobromine compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and an ethoxy group at position 3 on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromo-3-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-ethoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism involves interaction with specific molecular targets, although detailed pathways are still under investigation .

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2,6-dibromo-3-ethoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3

InChI Key

NHIOTXJJYPCUSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)Br)Br

Origin of Product

United States

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